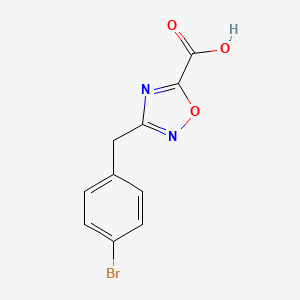

3-(4-Bromobenzyl)-1,2,4-oxadiazole-5-carboxylic acid

Description

Chemical Identity and Structural Features

This compound represents a sophisticated heterocyclic compound with a precisely defined chemical identity that enables unambiguous recognition across chemical databases and research literature. The compound bears the Chemical Abstracts Service registry number 1215585-30-0, which serves as its unique identifier in global chemical information systems. The International Union of Pure and Applied Chemistry systematic name for this compound is 3-[(4-bromophenyl)methyl]-1,2,4-oxadiazole-5-carboxylic acid, reflecting its structural composition according to established nomenclature conventions.

The molecular structure consists of a five-membered 1,2,4-oxadiazole ring system that contains two nitrogen atoms and one oxygen atom arranged in a specific pattern that distinguishes it from other oxadiazole isomers. The oxadiazole core is substituted at the 3-position with a 4-bromobenzyl group, where the bromine atom occupies the para position on the benzene ring, creating a significant electronic influence on the overall molecular properties. At the 5-position of the oxadiazole ring, a carboxylic acid functional group provides additional reactivity and hydrogen bonding capabilities that influence both the compound's chemical behavior and its potential biological interactions.

Detailed structural characterization reveals several critical molecular descriptors that define the compound's properties. The Simplified Molecular Input Line Entry System representation is recorded as O=C(C1=NC(CC2=CC=C(Br)C=C2)=NO1)O, providing a text-based description of the molecular connectivity. The International Chemical Identifier string InChI=1S/C10H7BrN2O3/c11-7-3-1-6(2-4-7)5-8-12-9(10(14)15)16-13-8/h1-4H,5H2,(H,14,15) offers a standardized representation that enables precise structural communication across different chemical information systems.

The compound's three-dimensional structure exhibits specific geometric features that influence its chemical reactivity and potential biological activity. The oxadiazole ring maintains planarity, which contributes to its aromatic character and stability, while the benzyl substituent can adopt various conformational orientations that affect molecular interactions. The carboxylic acid group introduces additional conformational flexibility and provides sites for hydrogen bonding interactions that can be crucial for biological activity or crystal packing arrangements.

| Structural Parameter | Value |

|---|---|

| Molecular Formula | C10H7BrN2O3 |

| Molecular Weight | 283.08 g/mol |

| Chemical Abstracts Service Number | 1215585-30-0 |

| MDL Number | MFCD07379488 |

| Topological Polar Surface Area | 76.22 Ų |

| LogP Value | 2.1211 |

| Hydrogen Bond Acceptors | 4 |

| Hydrogen Bond Donors | 1 |

| Rotatable Bonds | 3 |

The electronic properties of this compound are significantly influenced by the presence of the bromine substituent, which acts as an electron-withdrawing group through both inductive and resonance effects. This electronic perturbation affects the electron density distribution across the molecular framework, potentially influencing both chemical reactivity patterns and biological activity profiles. The carboxylic acid functionality contributes additional polarity to the molecule and provides opportunities for salt formation or ester derivatization that can modify the compound's physicochemical properties.

Historical Context of Oxadiazole Derivative Research

The development of oxadiazole chemistry represents one of the most significant achievements in heterocyclic chemistry, with its origins tracing back to the pioneering work of Tiemann and Krüger in 1884. These researchers accomplished the first synthesis of 1,2,4-oxadiazole heterocycles, initially classifying these compounds as azoxime or furo[ab1]diazole derivatives due to limited understanding of heterocyclic structures at that time. The initial synthetic achievement marked the beginning of what would eventually become a major area of chemical research, though substantial development in this field would not occur until several decades later.

Following the initial discovery, oxadiazole chemistry experienced a prolonged period of limited investigation, with only occasional publications appearing in the chemical literature through the early 1960s. The heterocycle finally gained significant attention from the chemistry community approximately 80 years after its initial discovery when researchers began observing photochemical rearrangement reactions that demonstrated the unique reactivity patterns of these ring systems. This renewed interest sparked systematic investigations into the chemical behavior and potential applications of oxadiazole derivatives.

The transition from academic curiosity to practical application began in earnest during the early 1940s when researchers initiated comprehensive biological activity studies of 1,2,4-oxadiazole derivatives. These investigations revealed that oxadiazole-containing compounds exhibited diverse pharmacological activities, leading to increased interest from pharmaceutical researchers. The first major commercial success came approximately twenty years later with the development and introduction of Oxolamine, which represented the first commercial drug containing a 1,2,4-oxadiazole ring system and was marketed as a cough suppressant.

The period spanning the last 40 years has witnessed an explosive growth in oxadiazole research, with investigations expanding far beyond the initial pharmaceutical applications. Modern research has demonstrated that 1,2,4-oxadiazole heterocycles exhibit an remarkably broad spectrum of biological activities, including anticancer, anti-inflammatory, anticonvulsant, antiviral, antibacterial, antifungal, antidepressant, antiangiogenic, analgesic, anti-insomnia, anti-oedema, antiparasitic, and anti-Alzheimer properties. This diverse activity profile has established oxadiazoles as privileged scaffolds in medicinal chemistry research.

Recent developments in oxadiazole research have focused on understanding the molecular mechanisms underlying their biological activities. Researchers have demonstrated that oxadiazole derivatives can function as inhibitors of multiple enzyme systems, including Human Deacetylase Sirtuin 2, Carbonic Anhydrase, Histone Deacetylase, Rearranged during Transfection kinase, Penicillin-Binding Protein 2a, efflux pumps, cyclooxygenases, and butyrylcholinesterase. Additionally, these compounds have shown affinity for various receptor systems, including sigma-1, sigma-2, orexin, kappa opioid, and estradiol receptors, demonstrating their versatility as pharmacological tools.

The development of specialized oxadiazole derivatives has led to breakthrough discoveries in antibiotic research, particularly in addressing the growing problem of multidrug-resistant bacterial infections. Research teams have successfully developed novel 1,2,4-oxadiazole-based antibiotics that demonstrate effectiveness against Methicillin-Resistant Staphylococcus aureus and other challenging pathogens. These compounds represent a new class of non-β-lactam antibiotics that operate through novel mechanisms of action, offering hope for addressing antibiotic resistance challenges.

Significance in Heterocyclic Chemistry

The significance of this compound and related compounds in heterocyclic chemistry stems from the unique electronic and structural properties of the 1,2,4-oxadiazole ring system. Among the four possible oxadiazole isomers, the 1,2,4-oxadiazole configuration demonstrates particularly favorable stability characteristics that make it especially valuable for chemical and biological applications. Thermodynamic studies have revealed that the 1,2,4-oxadiazole isomer exhibits significantly lower free Gibbs energy compared to less stable isomers, with calculated values showing 1,3,4-oxadiazole at 0.0 kilocalories per mole, 1,2,4-oxadiazole at 8.64 kilocalories per mole, 1,2,3-oxadiazole at 21.28 kilocalories per mole, and 1,2,5-oxadiazole at 40.61 kilocalories per mole.

The electronic characteristics of 1,2,4-oxadiazoles distinguish them significantly from their isomeric counterparts and contribute to their unique chemical behavior. Ultraviolet spectral analysis has demonstrated that the 1,2,4-oxadiazole heterocycle, despite its aromatic nature, exhibits more heterodiene character compared to the increased aromaticity observed in 1,3,4-oxadiazoles. This electronic distinction arises from the asymmetric arrangement of heteroatoms within the ring system, which creates a unique distribution of electron density that influences both chemical reactivity and biological activity patterns.

The bioisosteric properties of oxadiazole rings represent one of their most significant contributions to medicinal chemistry and drug design. Oxadiazole heterocycles serve as excellent bioisosteric replacements for ester and amide functional groups, offering enhanced metabolic stability while maintaining similar hydrogen bonding capabilities. This bioisosteric equivalence becomes particularly valuable when developing pharmaceutical compounds where ester or amide hydrolysis represents a significant metabolic liability, as the oxadiazole ring provides resistance to enzymatic degradation while preserving essential molecular interactions.

The synthetic versatility of oxadiazole derivatives contributes significantly to their importance in heterocyclic chemistry. Despite the inherent challenges associated with functionalizing these electron-deficient heterocycles, oxadiazoles participate effectively in various cross-coupling reactions, including Suzuki-Miyaura and Stille coupling processes. Additionally, they can engage in Williamson ether synthesis, Friedel-Crafts acylation, and Hantzsch synthesis reactions, providing multiple pathways for structural modification and functionalization.

The reactivity patterns of oxadiazoles demonstrate interesting selectivity that can be exploited for synthetic purposes. While oxadiazole rings typically exhibit robust resistance to nucleophilic attack under normal conditions, halogen-substituted derivatives such as those containing bromine substituents display enhanced reactivity toward nucleophilic substitution reactions. This selective reactivity enables targeted chemical modifications while preserving the integrity of the oxadiazole core structure.

| Application Area | Specific Properties | Research Impact |

|---|---|---|

| Medicinal Chemistry | Bioisosteric replacement for esters and amides | Enhanced metabolic stability in drug candidates |

| Materials Science | Electron-deficient aromatic character | Applications in organic electronics and liquid crystals |

| Synthetic Chemistry | Cross-coupling reaction compatibility | Versatile building blocks for complex molecule synthesis |

| Biological Research | Diverse enzyme and receptor interactions | Multi-target pharmacological profiles |

| Agricultural Chemistry | Herbicidal, insecticidal, and fungicidal properties | Crop protection applications |

The applications of oxadiazole derivatives extend beyond traditional pharmaceutical research into materials science and agricultural chemistry. In materials applications, the electron-deficient nature of oxadiazole rings makes them valuable components in organic electronic devices and liquid crystal systems. Their ability to accept electrons and participate in charge transfer processes has led to their incorporation into organic light-emitting diodes and other electronic applications where precise electronic properties are required.

Agricultural applications of oxadiazole derivatives have demonstrated their effectiveness as herbicidal, insecticidal, and fungicidal agents. These applications leverage the compounds' ability to interfere with specific biological processes in target organisms while maintaining acceptable environmental profiles. The development of oxadiazole-based agricultural chemicals represents an important application of heterocyclic chemistry principles to address practical challenges in crop protection and food security.

Properties

IUPAC Name |

3-[(4-bromophenyl)methyl]-1,2,4-oxadiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2O3/c11-7-3-1-6(2-4-7)5-8-12-9(10(14)15)16-13-8/h1-4H,5H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQCYVEGDXFEMLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2=NOC(=N2)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromobenzyl)-1,2,4-oxadiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-bromobenzyl hydrazine with ethyl oxalyl chloride to form an intermediate, which then undergoes cyclization to yield the desired oxadiazole compound. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromobenzyl)-1,2,4-oxadiazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The bromobenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic structures.

Substitution: The bromine atom on the benzyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.

Major Products

Oxidation: 4-Bromobenzaldehyde or 4-bromobenzoic acid.

Reduction: Reduced oxadiazole derivatives.

Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer properties of compounds containing the 1,2,4-oxadiazole moiety, including 3-(4-Bromobenzyl)-1,2,4-oxadiazole-5-carboxylic acid. The compound has been shown to exhibit significant cytotoxicity against various cancer cell lines.

- Mechanism of Action : The compound induces apoptosis in cancer cells through the activation of caspases and disruption of cellular proliferation pathways. For instance, derivatives of 1,2,4-oxadiazoles have been reported to selectively inhibit cancer-related carbonic anhydrases (hCA IX and XII), which play a role in tumor growth and metastasis .

Antimicrobial Properties

Research indicates that oxadiazole derivatives possess antimicrobial activities against various pathogens. The introduction of bromine substituents has been linked to enhanced efficacy against bacteria and fungi.

- Mechanism : The antimicrobial action is often attributed to the ability of oxadiazoles to disrupt microbial cell membranes or inhibit essential metabolic pathways .

Case Study 1: Anticancer Compound Development

In a study by Abd el Hameid et al., a series of novel oxadiazole derivatives were synthesized and evaluated for their anticancer properties against MCF-7 and HCT-116 cell lines. The most potent compounds exhibited IC₅₀ values significantly lower than traditional chemotherapeutics like doxorubicin, indicating a promising avenue for drug development .

Case Study 2: Antimicrobial Efficacy

A research team investigated the antimicrobial properties of various oxadiazole derivatives, including this compound. The findings demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting potential as a lead compound for developing new antibiotics .

Mechanism of Action

The mechanism of action of 3-(4-Bromobenzyl)-1,2,4-oxadiazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to target molecules. The bromobenzyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes.

Comparison with Similar Compounds

Positional Isomers and Ring Variants

- 5-(4-Bromophenyl)-1,3,4-Oxadiazole-2-Carboxylic Acid (): This positional isomer replaces the 1,2,4-oxadiazole core with a 1,3,4-oxadiazole ring. For instance, 1,3,4-oxadiazoles are often less polar than 1,2,4-oxadiazoles, which may alter pharmacokinetic properties .

3-(4-Methylphenyl)-1,2,4-Oxadiazole-5-Carboxylic Acid () :

Substituting bromine with a methyl group decreases molecular weight (MW: ~225 vs. 293 for the bromo analog) and lipophilicity (ClogP: ~1.5 vs. ~2.8). This change could reduce cytotoxicity but may also diminish antimicrobial potency due to lower membrane affinity .

Substituent Modifications

Sulfonylmethyl Derivatives () :

Compounds like 3-[(4-chlorophenylsulfonyl)methyl]-1,2,4-oxadiazole-5-carboxylic acid ethyl ester introduce a sulfonyl group, enhancing solubility in polar solvents. The sulfonyl moiety’s electron-withdrawing nature may stabilize the oxadiazole ring but reduce nucleophilic reactivity compared to the benzyl group .- Cyclopropyl Substituents (): 5-(4-Bromobenzyl)-3-cyclopropyl-[1,2,4]oxadiazole replaces the carboxylic acid with a cyclopropyl group.

Ester and Amide Derivatives

Ethyl 3-Phenyl-1,2,4-Oxadiazole-5-Carboxylate () :

Esterification of the carboxylic acid (e.g., ethyl ester) increases lipophilicity (ClogP: ~2.5) and may serve as a prodrug, hydrolyzing in vivo to release the active acid form. This modification is common in agrochemicals to enhance bioavailability .Amide Derivatives () :

Substituting the carboxylic acid with amide groups (e.g., in nematicides) improves stability against metabolic degradation. For example, 1,2,4-oxadiazole-5-carboxamide derivatives show enhanced soil persistence, critical for long-term nematode control .

Physicochemical Properties

| Property | 3-(4-Bromobenzyl)-1,2,4-oxadiazole-5-carboxylic acid | 3-(4-Methylphenyl)-1,2,4-oxadiazole-5-carboxylic acid | Ethyl 3-Phenyl-1,2,4-oxadiazole-5-carboxylate |

|---|---|---|---|

| Molecular Weight | 293.12 g/mol | 225.21 g/mol | 218.21 g/mol |

| Melting Point | 245–247°C | 198–200°C | 161°C |

| LogP (Predicted) | 2.8 | 1.5 | 2.5 |

| Solubility (Water) | Low (<1 mg/mL) | Moderate (10 mg/mL) | Insoluble |

Biological Activity

3-(4-Bromobenzyl)-1,2,4-oxadiazole-5-carboxylic acid is a heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Synthesis

The compound has the molecular formula and features a 1,2,4-oxadiazole ring substituted with a 4-bromobenzyl group and a carboxylic acid group. The synthesis typically involves cyclization reactions starting from 4-bromobenzyl hydrazine and ethyl oxalyl chloride under basic conditions, often using solvents like dichloromethane .

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly in antimicrobial and anticancer domains.

Antimicrobial Activity

The compound has shown promise as an antimicrobial agent. Studies suggest that its structural features contribute to its ability to inhibit the growth of various bacterial strains. A comparative analysis with other oxadiazole derivatives indicates that the presence of the bromine atom enhances its lipophilicity and biological activity .

Anticancer Activity

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and U-937 (leukemia) cells. The compound's mechanism involves modulation of apoptotic pathways, including activation of caspases and upregulation of p53 protein levels .

Case Study: Cytotoxic Effects

A recent study evaluated the cytotoxicity of this compound against various cancer cell lines. The results are summarized in Table 1:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 15.63 | Induction of apoptosis via caspase activation |

| U-937 | 12.34 | Modulation of NF-κB signaling |

| A549 | 20.45 | Cell cycle arrest |

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation such as HDAC (Histone Deacetylases) and thymidylate synthase .

- Apoptosis Induction : It triggers apoptotic pathways by increasing the expression of pro-apoptotic factors and decreasing anti-apoptotic signals.

- Cell Cycle Regulation : The compound affects cell cycle distribution, leading to increased sub-G1 populations indicative of apoptosis .

Comparative Analysis with Similar Compounds

When compared to other oxadiazole derivatives such as 3-(4-Chlorobenzyl)-1,2,4-oxadiazole-5-carboxylic acid and 3-(4-Fluorobenzyl)-1,2,4-oxadiazole-5-carboxylic acid, the brominated derivative exhibits superior biological activity due to its unique halogen bonding capabilities which enhance binding affinity to biological targets .

Table 2: Comparative Biological Activity

| Compound | IC50 (µM) | Activity Type |

|---|---|---|

| This compound | 15.63 | Anticancer |

| 3-(4-Chlorobenzyl)-1,2,4-oxadiazole-5-carboxylic acid | 25.00 | Anticancer |

| 3-(4-Fluorobenzyl)-1,2,4-oxadiazole-5-carboxylic acid | 30.00 | Anticancer |

Q & A

Q. What structural analogs of this compound show enhanced activity or reduced toxicity, and how are they designed?

- Methodological Answer : Perform Structure-Activity Relationship (SAR) studies by substituting the bromobenzyl group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups. Use parallel synthesis to generate libraries of 1,2,4-oxadiazole derivatives. High-throughput screening (HTS) and QSAR modeling prioritize candidates with improved efficacy/toxicity ratios .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.